molecular formula C27H27N3O4S B11380679 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No.: B11380679
M. Wt: 489.6 g/mol
InChI Key: MWTFZVFLSVCXJC-UHFFFAOYSA-N
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Description

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a dibenzo thiazin ring system

Preparation Methods

The synthesis of 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves multiple steps. The starting materials typically include 9-ethyl-6H-dibenzo[C,E][1,2]thiazin-6-one and 2-(1-pyrrolidinylcarbonyl)phenyl acetic acid. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety, using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide can be compared with other similar compounds, such as:

  • 5,6-Diphenyl-5,6-dihydro-dibenzo[C,E][1,2]azaphosphorin
  • 6-Phenyl-6H-dibenzo[C,E][1,2]thiazin-5,5 dioxide derivatives

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties

Properties

Molecular Formula

C27H27N3O4S

Molecular Weight

489.6 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C27H27N3O4S/c1-2-19-13-14-24-22(17-19)20-9-4-6-12-25(20)35(33,34)30(24)18-26(31)28-23-11-5-3-10-21(23)27(32)29-15-7-8-16-29/h3-6,9-14,17H,2,7-8,15-16,18H2,1H3,(H,28,31)

InChI Key

MWTFZVFLSVCXJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(=O)N5CCCC5

Origin of Product

United States

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